1-(Benzyloxy)-4-ethynyl-2-nitrobenzene 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728148
InChI: InChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2
SMILES: C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol

1-(Benzyloxy)-4-ethynyl-2-nitrobenzene

CAS No.:

Cat. No.: VC13728148

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-4-ethynyl-2-nitrobenzene -

Specification

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
IUPAC Name 4-ethynyl-2-nitro-1-phenylmethoxybenzene
Standard InChI InChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2
Standard InChI Key MCBGHKKLJRPBLU-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Canonical SMILES C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene consists of a benzene ring substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅), at the 2-position with a nitro group (-NO₂), and at the 4-position with an ethynyl group (-C≡CH). The IUPAC name, 4-ethynyl-2-nitro-1-phenylmethoxybenzene, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₃
Molecular Weight253.25 g/mol
SMILES NotationC#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)N+[O-]
InChIKeyMCBGHKKLJRPBLU-UHFFFAOYSA-N

The compound’s planar aromatic core and electron-withdrawing nitro group enhance its reactivity toward electrophilic and nucleophilic agents. The ethynyl group enables participation in Sonogashira and other cross-coupling reactions, as demonstrated in palladium-catalyzed domino syntheses of diarylalkynes .

Synthetic Methodologies

General Synthesis Strategies

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • ~2213 cm⁻¹: C≡C stretch (ethynyl group).

  • 1521 cm⁻¹ and 1342 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

  • 1265 cm⁻¹: C-O-C stretch (benzyloxy group) .

Chemical Reactivity and Applications

Reactivity of Functional Groups

  • Nitro Group: Undergoes reduction to amine (-NH₂) using H₂/Pd-C or Fe/HCl, enabling access to aniline derivatives.

  • Ethynyl Group: Participates in Sonogashira coupling with aryl halides to form diarylalkynes. For example, reaction with iodobenzene yields 1-(Benzyloxy)-4-(phenylethynyl)-2-nitrobenzene .

  • Benzyloxy Group: Removable via hydrogenolysis (H₂/Pd-C) to regenerate phenolic intermediates.

Applications in Organic Synthesis

  • Diarylalkyne Precursors: The ethynyl group serves as a linchpin in synthesizing conjugated polymers and molecular wires.

  • Pharmaceutical Intermediates: Nitro-to-amine reduction products are valuable in antimalarial and anticancer drug synthesis.

Table 2: Representative Reactions

Reaction TypeConditionsProduct
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, 80°CDiarylalkynes
Nitro ReductionH₂ (1 atm), Pd/C, EtOH4-Ethynyl-2-amino-1-benzyloxybenzene
HydrogenolysisH₂ (1 atm), Pd/C, THF4-Ethynyl-2-nitrophenol

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